molecular formula C15H16N2O6 B267868 2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate

2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate

Cat. No. B267868
M. Wt: 320.3 g/mol
InChI Key: WWQCLVLBDLKRQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways in cells. This compound has been shown to modulate the activity of various proteins involved in inflammation, cell proliferation, and viral infection.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate have been studied extensively in vitro and in vivo. This compound has been shown to reduce inflammation and cell proliferation in various cell types. It has also been shown to inhibit the replication of certain viruses, including HIV and herpes simplex virus.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate in lab experiments include its high potency and specificity for certain targets. However, the limitations of using this compound include its complex synthesis method and potential toxicity at high concentrations.

Future Directions

The potential future directions for research on 2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate include further investigation of its anti-inflammatory, anti-cancer, and anti-viral properties. This compound could also be studied for its potential use as a drug delivery system or as a fluorescent probe for imaging studies. Additionally, the synthesis method of this compound could be optimized to make it more accessible for research purposes.
Conclusion:
In conclusion, 2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate is a promising compound that has potential applications in various fields of scientific research. Further investigation is needed to fully understand its mechanism of action and potential uses.

Synthesis Methods

The synthesis of 2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate involves a multi-step process that requires expertise in organic chemistry. The detailed synthesis method is beyond the scope of this paper, but it involves the use of various reagents and catalysts to produce the final product.

Scientific Research Applications

The potential applications of 2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate in scientific research are vast and varied. This compound has been studied extensively for its anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential use as a drug delivery system and as a fluorescent probe for imaging studies.

properties

Product Name

2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate

Molecular Formula

C15H16N2O6

Molecular Weight

320.3 g/mol

IUPAC Name

[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylate

InChI

InChI=1S/C15H16N2O6/c1-6-2-10(17-23-6)16-11(18)5-21-14(19)12-7-3-8-9(4-7)22-15(20)13(8)12/h2,7-9,12-13H,3-5H2,1H3,(H,16,17,18)

InChI Key

WWQCLVLBDLKRQQ-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)COC(=O)C2C3CC4C2C(=O)OC4C3

Canonical SMILES

CC1=CC(=NO1)NC(=O)COC(=O)C2C3CC4C2C(=O)OC4C3

Origin of Product

United States

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